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Compound of Interest

3-(Bromomethyl)-1,1-
Compound Name:
difluorocyclobutane

Cat. No.: B1524637

In the landscape of modern drug development, the strategic incorporation of fluorine into
molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic
properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding
affinity. Among the privileged fluorinated motifs, the 1,1-difluorocyclobutane ring has emerged
as a particularly valuable bioisostere.[1][2] It serves as a rigid, metabolically robust, and polar
substitute for more common groups like gem-dimethyl or carbonyl functions. Its application in
approved therapeutics, such as the IDH1 inhibitor Ivosidenib, underscores its importance in
overcoming metabolic liabilities while maintaining or enhancing pharmacological potency.[2]

This guide provides a comprehensive technical overview of 3-(Bromomethyl)-1,1-
difluorocyclobutane (CAS: 1252934-30-7), a versatile building block designed to introduce
the difluorocyclobutane moiety into target molecules. As a bifunctional reagent, it combines the
advantageous physicochemical properties of the difluorocyclobutane core with the reactive
potential of a primary alkyl bromide. This unique combination makes it an indispensable tool for
researchers and scientists in pharmaceutical development and material science, enabling the
exploration of novel chemical space.

Physicochemical and Structural Properties

The compound's utility is directly linked to its distinct physical and chemical characteristics. The
gem-difluoro substitution significantly impacts the electronic nature of the cyclobutane ring,
while the bromomethyl group provides a reliable handle for synthetic elaboration.
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Data Summary

Property Value Source(s)
CAS Number 1252934-30-7 [31[4]
Molecular Formula CsH7BrF2 [31[4]
Molecular Weight 185.01 g/mol [31[4]

Reported as both solid and

Physical Form liquid; may vary with purity and  [3]
temperature.

Boiling Point ~145.7 °C (at 760 mmHg) [4]

SMILES FC1(F)CC(CBr)C1 [3]
CAVNVGJIESLKKME-

InChl Key [3]

UHFFFAOYSA-N

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for 3-(Bromomethyl)-1,1-
difluorocyclobutane are not extensively published, a plausible manufacturing route can be
constructed based on established methodologies for related fluorinated cyclobutanes and alkyl
halides. The following represents a logical, multi-step approach starting from a commercially
available precursor.

Proposed Synthetic Pathway

The synthesis logically begins with the gem-difluorination of a cyclobutanone precursor,
followed by functional group manipulations to introduce the bromomethyl moiety.

C} Introduces gem-difiuoro group, [ L-Difluoro
(€.9., SF4, DAST) IS

Reduction Reduces carboxylic acid to alcohol _((1,1-Di "\ Converts alcohol to bromide , (EREI L DEED
(e.g., LIAIH4, BH3) Q)ulan-fi-yl)methanol (e.g., PBr3, CBrA/PP?Gy difluorocyclobutane
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Caption: Proposed synthetic route to 3-(Bromomethyl)-1,1-difluorocyclobutane.

Representative Experimental Protocol

Step 3: Bromination of (1,1-Difluorocyclobutan-3-yl)methanol

This protocol is an adapted procedure based on standard alcohol-to-bromide conversions (e.qg.,
Appel reaction) and should be optimized for specific laboratory conditions.

¢ Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add triphenylphosphine (1.2 equivalents) and
anhydrous dichloromethane (DCM).

» Reagent Addition: Cool the stirred solution to O °C using an ice bath. Add carbon
tetrabromide (1.2 equivalents) portion-wise, ensuring the internal temperature does not
exceed 5 °C. The solution will typically turn from colorless to a yellow-orange hue.

o Substrate Introduction: Dissolve (1,1-Difluorocyclobutan-3-yl)methanol (1.0 equivalent) in a
minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30
minutes, maintaining the temperature at 0 °C.

o Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-
16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the
mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with
DCM.

 Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution,
followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSOa), filter,
and concentrate under reduced pressure. The crude residue, containing the product and
triphenylphosphine oxide, is then purified by column chromatography on silica gel (eluting
with a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Choices:
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» Appel Reaction Conditions (CBr4/PPhs): This method is chosen for its mild conditions, which
are well-suited for substrates that might be sensitive to harsher acidic brominating agents
like HBr or PBrs. This prevents potential rearrangement or degradation of the strained
cyclobutane ring.

e Anhydrous Conditions: The reagents are moisture-sensitive. Water would consume the
phosphonium intermediate, quenching the reaction and reducing the yield.

o Controlled Temperature: The initial cooling to 0 °C is critical to manage the exothermic
reaction between PPhs and CBras and to prevent side reactions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(Bromomethyl)-1,1-difluorocyclobutane is dominated by the
reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for
nucleophilic substitution reactions (Sn2).

- ' : Ether/Thioether
R-OH, R-SH (Williamson Ether/Sulfide Synthesis &R-O-CHZ-..., R-S-CH2-...D

. . Amine
R2NH (Alkylation of Amines) (R2N-CH2-...)
3-(Bromomethyl)-1,1-
difluorocyclobutane R-COO- (Carboxylate Alkylation)
Ester
(RCOO-CH2-..))

NaN3 (Azide Synthesis)
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Caption: Key nucleophilic substitution reactions.

Core Applications in Drug Discovery:

 Linker Chemistry: The bromomethyl group allows for the covalent attachment of the
difluorocyclobutane scaffold to various pharmacophores. This is particularly useful in
structure-activity relationship (SAR) studies where the introduction of this motif can enhance
metabolic stability.[1][2]

o Synthesis of Novel Amines: Reaction with primary or secondary amines yields novel
difluorocyclobutylmethylamines, a common structural feature in bioactive molecules.

o Formation of Ethers and Thioethers: Williamson ether synthesis with phenols or alcohols
provides access to compounds where the difluorocyclobutane group is linked via an oxygen
atom, modulating properties like solubility and hydrogen bonding capacity.

Expected Analytical Characteristics

While a public database of spectra for this compound is not readily available, its structure
allows for the prediction of key analytical signatures.

e 1H NMR: The proton spectrum would be complex due to fluorine-proton coupling.

o -CH:2Br protons: Expected to appear as a doublet of triplets, coupled to the adjacent
methine proton and the two geminal fluorine atoms.

o Ring protons: Would show complex multiplet patterns due to geminal, vicinal, and long-
range H-F couplings.

e 19F NMR: The two fluorine atoms are chemically equivalent. They would appear as a single
resonance.

o Chemical Shift: Expected in the range of -90 to -140 ppm (relative to CFCIs), characteristic
of aliphatic gem-difluoro groups.[5][6]

o Splitting: The signal would be a complex multiplet due to coupling with the adjacent CHz
and CH protons on the cyclobutane ring.
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e BC NMR:

o CF2 carbon: Would appear as a characteristic triplet due to one-bond C-F coupling,
typically in the range of 115-125 ppm.

o CH2Br carbon: Expected around 30-40 ppm.

o Mass Spectrometry (El): The mass spectrum would show a characteristic isotopic pattern for
a molecule containing one bromine atom (M* and M*+2 peaks of nearly equal intensity).
Fragmentation would likely involve the loss of Bre and subsequent ring opening.

Safety, Handling, and Storage

Proper handling of 3-(Bromomethyl)-1,1-difluorocyclobutane is essential due to its reactivity
and potential hazards.

GHS Hazard Information
e Pictogram: GHS07 (Harmful)[4]

 Signal Word:Warning[4]
e Hazard Statements:[4]
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
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» Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin
contact.

» Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an
organic vapor cartridge.

Storage

o Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

 Recommended storage temperatures range from room temperature to 2-8 °C for long-term
stability.

o Keep away from incompatible materials such as strong oxidizing agents, strong bases, and
nucleophiles.

Conclusion

3-(Bromomethyl)-1,1-difluorocyclobutane is more than a simple alkylating agent; it is a
strategically designed building block that provides a gateway to novel, metabolically robust
chemical entities. Its value lies in its ability to introduce the proven difluorocyclobutane
bioisostere into complex molecules with relative ease. For researchers in drug discovery and
materials science, understanding its properties, reactivity, and handling is key to unlocking its
full potential in the development of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/mno000143
https://www.synblock.com/product/1252934-30-7.html
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.rsc.org/suppdata/c5/cc/c5cc02736e/c5cc02736e1.pdf
https://www.benchchem.com/product/b1524637#physical-and-chemical-properties-of-3-bromomethyl-1-1-difluorocyclobutane
https://www.benchchem.com/product/b1524637#physical-and-chemical-properties-of-3-bromomethyl-1-1-difluorocyclobutane
https://www.benchchem.com/product/b1524637#physical-and-chemical-properties-of-3-bromomethyl-1-1-difluorocyclobutane
https://www.benchchem.com/product/b1524637#physical-and-chemical-properties-of-3-bromomethyl-1-1-difluorocyclobutane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1524637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

